molecular formula C13H14N4 B5160109 N-amino-N'-(2-methylphenyl)pyridine-2-carboximidamide

N-amino-N'-(2-methylphenyl)pyridine-2-carboximidamide

Cat. No.: B5160109
M. Wt: 226.28 g/mol
InChI Key: RXUGALQZPOOTRG-UHFFFAOYSA-N
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Description

N-amino-N’-(2-methylphenyl)pyridine-2-carboximidamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science. The structure of N-amino-N’-(2-methylphenyl)pyridine-2-carboximidamide consists of a pyridine ring substituted with an amino group and a 2-methylphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-amino-N’-(2-methylphenyl)pyridine-2-carboximidamide typically involves the reaction of 2-aminopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of N-amino-N’-(2-methylphenyl)pyridine-2-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-amino-N’-(2-methylphenyl)pyridine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-amino-N’-(2-methylphenyl)pyridine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-amino-N’-(2-methylphenyl)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or cell proliferation. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N’-aminopyridine-2-carboximidamide
  • 2-methylphenylpyridine derivatives
  • Pyridinecarboximidohydrazides

Uniqueness

N-amino-N’-(2-methylphenyl)pyridine-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-amino-N'-(2-methylphenyl)pyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-10-6-2-3-7-11(10)16-13(17-14)12-8-4-5-9-15-12/h2-9H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUGALQZPOOTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(C2=CC=CC=N2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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